molecular formula C15H17N3O4S B2947661 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-4-carboxamide CAS No. 1428365-87-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2947661
CAS No.: 1428365-87-0
M. Wt: 335.38
InChI Key: SNBMOJLEOBFRKA-UHFFFAOYSA-N
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Description

This compound features a 5-methylisoxazole-4-carboxamide core linked to a substituted phenyl group bearing a 1,1-dioxidoisothiazolidin-2-yl moiety. The sulfone group in the isothiazolidin ring enhances polarity and metabolic stability compared to non-oxidized sulfur-containing analogs. While direct synthetic details for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole and thiazole derivatives) suggest that its synthesis likely involves coupling reactions using reagents such as HBTU/HATU with DIPEA, followed by purification via chromatography .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-10-4-5-12(18-6-3-7-23(18,20)21)8-14(10)17-15(19)13-9-16-22-11(13)2/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBMOJLEOBFRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . By blocking the activity of CDK2, the compound prevents the transition from G1 to S phase, halting DNA replication and cell division.

Result of Action

The primary result of the compound’s action is the inhibition of cell division . By blocking CDK2 activity, the compound prevents cells from progressing through the cell cycle, which could potentially lead to cell death or senescence.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other molecules could impact the compound’s absorption and distribution within the body.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities. The compound's complex structure includes a dioxidoisothiazolidine moiety and an isoxazole ring, which are known to influence its reactivity and interactions with biological targets.

  • Molecular Formula : C₁₃H₁₄N₂O₃S
  • Molecular Weight : 298.33 g/mol
  • IUPAC Name : this compound

Potential Applications

The compound may have applications in various therapeutic areas, including:

  • Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties. For instance, derivatives of isoxazole carboxamides have been reported to suppress nitric oxide production and prostaglandin E2 synthesis in macrophages, indicating potential for treating inflammatory diseases .
  • Anticancer Activity : Structural analogs with similar moieties have been explored for their anticancer properties. The interaction with specific cellular pathways could lead to inhibition of tumor growth or metastasis.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds may provide insights into its pharmacological profile.

Compound NameCAS NumberKey Features
Leflunomide75706-12-6Known for its immunosuppressive effects; anti-inflammatory activity comparable to ibuprofen .
N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide73664-32-1Exhibits receptor interaction capabilities; potential use in treating various disorders.
N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidineExperimentalUnique pharmacological properties distinct from acetamides; under investigation for various therapeutic effects.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides a foundation for understanding its potential biological activities:

  • Anti-inflammatory Studies : A series of isoxazole derivatives were synthesized and tested for anti-inflammatory activity. These compounds exhibited potent effects in reducing inflammatory markers in vitro, suggesting that similar mechanisms might be applicable to this compound .
  • Mechanistic Insights : Research has indicated that compounds with similar structures can inhibit key signaling pathways involved in inflammation and cancer progression. For instance, studies on the inhibition of NF-kB activation and oxidative stress responses highlight potential therapeutic avenues for compounds like this compound.
  • Synthesis and Characterization : The synthesis of related compounds often involves multi-step processes that enhance their bioactivity while minimizing toxicity. Such methodologies could be adapted for the development of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Evidence ID
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-4-carboxamide Isoxazole-4-carboxamide 1,1-Dioxidoisothiazolidin-2-yl, 2-methylphenyl Not explicitly given (inferred) ~350–410*
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide Same as above, with phenyl substitution on pyrazole C₂₀H₂₂Cl₂N₄O₃S 410.5
N-((4-Cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide Isoxazole-4-carboxamide Thiazol-2-ylmethyl, cyclohexyl C₁₅H₁₉N₃O₂S 305.4
N-((5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide Thiazole-5-carboxamide Difluorophenyl, isoxazol-3-ylmethyl C₁₆H₁₃F₂N₃O₂S 349.4

* Estimated based on analogs; exact value requires experimental data.

Key Observations:

Core Heterocycle Influence: The isoxazole core in the target compound (vs. pyrazole in or thiazole in ) affects electronic properties and binding interactions. The 1,1-dioxidoisothiazolidin-2-yl group introduces a sulfone moiety, increasing hydrophilicity and oxidative stability compared to non-sulfonated thiazolidine derivatives .

Substituent Effects: The 2-methylphenyl group in the target compound may improve lipophilicity and membrane permeability relative to the cyclohexyl group in , which adds steric bulk. Fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) enhance metabolic resistance and bioavailability compared to non-halogenated analogs.

Synthetic Methodology: Amide coupling via HBTU/HATU is common across analogs (e.g., ). The target compound’s synthesis likely follows similar steps but requires specific oxime and cyclization reactions for the isothiazolidinone ring.

Research Findings and Implications

  • Metabolic Stability : Sulfone-containing compounds (e.g., the target and ) are less prone to oxidative metabolism than thioether analogs, as seen in pharmacokinetic studies of related sulfonamides .
  • Bioactivity Trends: Thiazole and pyrazole derivatives (e.g., ) often exhibit antimicrobial or kinase inhibitory activity. The target’s isoxazole core may shift selectivity toward different biological targets, such as cyclooxygenase (COX) or GABA receptors, based on structural parallels to known isoxazole drugs .
  • Solubility Challenges : The sulfone group improves aqueous solubility, but the hydrophobic 2-methylphenyl group may counterbalance this, necessitating formulation optimization .

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